molecular formula C15H11NO2 B8781602 4-Hydroxy-3-phenyl-2H-isoquinolin-1-one

4-Hydroxy-3-phenyl-2H-isoquinolin-1-one

Cat. No.: B8781602
M. Wt: 237.25 g/mol
InChI Key: BDXPHBBJPXHDAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Hydroxy-3-phenyl-2H-isoquinolin-1-one (: 18237-58-6) is an organic building block with the molecular formula C 15 H 11 NO 2 and a molecular weight of 237.25 g/mol . This high-purity compound serves as a valuable scaffold in medicinal chemistry and drug discovery research. The core structure of this compound, the isoquinolin-1-one moiety, is a privileged structure in pharmacology . Researchers are exploring similar 3,4-dihydroisoquinoline derivatives as potential inhibitors of key enzymes like monoamine oxidase (MAO) and cholinesterase (ChE) . These enzymes are critical targets for the treatment of neurodegenerative disorders and depression, making this chemical class a significant area of investigation for multi-target directed ligands (MTDLs) . Furthermore, substituted isoquinoline and isoquinolinone derivatives are also being studied in other therapeutic areas, such as inhibitors of Rho-kinase, a target relevant in cardiovascular diseases and hypertension . This product is provided for research use only and is not intended for diagnostic or therapeutic applications. Researchers can utilize this compound as a key intermediate in multi-component reactions to construct complex, fused polycyclic compounds for biological evaluation .

Properties

Molecular Formula

C15H11NO2

Molecular Weight

237.25 g/mol

IUPAC Name

4-hydroxy-3-phenyl-2H-isoquinolin-1-one

InChI

InChI=1S/C15H11NO2/c17-14-11-8-4-5-9-12(11)15(18)16-13(14)10-6-2-1-3-7-10/h1-9,17H,(H,16,18)

InChI Key

BDXPHBBJPXHDAF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C3=CC=CC=C3C(=O)N2)O

Origin of Product

United States

Structural Modifications and Derivative Development in 4 Hydroxy 3 Phenyl 2h Isoquinolin 1 One Research

Rational Design Principles for Enhancing Bioactivity and Selectivity

The development of novel derivatives of 4-hydroxy-3-phenyl-2H-isoquinolin-1-one is guided by several key principles of rational drug design. A fundamental approach is the detailed analysis of structure-activity relationships (SAR), which seeks to understand how specific structural features of a molecule correlate with its biological activity. researchgate.net By comparing the activity of various analogs, researchers can identify which parts of the molecule are critical for its function. mdpi.com

Bioisosterism is another widely used strategy. This involves replacing a functional group within the lead molecule with another group that has similar physical or chemical properties, with the goal of improving the compound's biological activity or metabolic profile. scispace.com This technique can be used to modulate potency, selectivity, and pharmacokinetic parameters. nih.gov For instance, a carboxylic acid group might be replaced with a tetrazole to enhance potency or alter binding interactions.

Computational methods, including molecular docking and quantitative structure-activity relationship (QSAR) modeling, are integral to modern rational design. mdpi.com Molecular docking predicts how a molecule binds to the active site of a biological target, providing insights that can guide the design of derivatives with improved affinity and selectivity. rsc.org QSAR models use statistical methods to correlate the chemical structure of compounds with their biological activity, helping to predict the potency of novel, unsynthesized analogs. d-nb.info These computational tools allow for the prioritization of synthetic targets, saving time and resources in the discovery process.

Finally, scaffold hopping is a creative approach used to design new drug candidates by replacing the central core of a known active compound with a structurally different scaffold, while maintaining the original orientation of key binding groups. This can lead to the discovery of novel chemical classes with improved properties, such as enhanced potency or a better intellectual property position.

Impact of Substitutions on the Isoquinolinone Core

Systematic modification of the this compound core is a primary method for optimizing its biological profile. These modifications typically involve the introduction of various substituents onto the aromatic rings of the isoquinolinone structure or the strategic attachment of additional molecular fragments.

The phenyl ring at the 3-position of the isoquinolinone core is a frequent target for structural modification, as substituents on this ring can significantly influence the compound's interaction with its biological target. The electronic properties and position of these substituents are critical determinants of biological activity. mdpi.com

Research on related scaffolds has demonstrated that the introduction of electron-withdrawing groups, such as halogens (F, Cl, Br) or a trifluoromethyl (-CF3) group, can markedly enhance bioactivity. mdpi.comnih.gov The position of these substituents is also crucial. For example, in a series of N-phenyl substituted dihydroisoquinoliniums, ortho- and para-halogenated isomers were generally more active than the corresponding meta-isomers. mdpi.com Specifically, for halogen and trifluoromethyl groups, substitution at the ortho-position (2-position) of the phenyl ring was found to be most beneficial for improving antifungal activity. mdpi.com

Conversely, the effect of other groups can be more complex. For instance, an ortho-nitro group led to a decrease in activity, whereas meta- and para-nitro groups caused an enhancement. mdpi.com Both electron-donating and electron-withdrawing substituents have been shown to be well-tolerated in the synthesis of various isoquinolinone derivatives, indicating the scaffold's versatility. nih.gov The 4-methoxyphenyl (B3050149) substitution at the C-3 position has been associated with significant antifungal activity. nih.gov

Table 1: Effects of Phenyl Ring Substituents on Bioactivity of Related Isoquinoline (B145761) Scaffolds

Attaching other heterocyclic rings to the isoquinolinone scaffold is a powerful strategy to create novel derivatives with enhanced or entirely new biological activities. nih.gov Heterocycles are ubiquitous in medicinal chemistry and can modulate a compound's physicochemical properties, introduce new binding interactions, and alter its selectivity profile.

Various heterocyclic systems have been incorporated into the isoquinolinone framework. Fused heterocyclic systems, such as pyrazoloisoquinolines, thienoisoquinolines, and pyrimidothienoisoquinolines, have been synthesized and investigated for their biological potential. acs.org For example, the cyclocondensation of dihydroisoquinoline-thiones with reagents like phenyl hydrazine (B178648) can lead to the formation of non-planar pyrazolo[3,4-g]isoquinolines. acs.org

In other approaches, heterocycles are attached as substituents. The introduction of isoxazole (B147169) and isoxazolidine (B1194047) rings fused at the C3 and C4 positions of the isoquinolinone template has been reported, creating novel hybrid compounds. researchgate.net The rationale for introducing these moieties often stems from SAR studies of other bioactive molecules, where specific heterocycles are known to be important pharmacophores. researchgate.net

Table 2: Examples of Heterocyclic Moieties Incorporated into Isoquinoline Scaffolds

Scaffold Hybridization Approaches Utilizing the this compound Motif

Molecular hybridization is a rational design strategy that involves combining two or more distinct pharmacophores into a single molecule. mdpi.com The goal is to create a hybrid compound that possesses the biological advantages of its parent fragments, potentially leading to multi-target activity, enhanced potency, or an improved pharmacokinetic profile. The isoquinolinone scaffold has been successfully used as a building block in such hybridization strategies. mdpi.com

This approach merges the structural features of the isoquinolinone core with other bioactive scaffolds. researchgate.net For example, the fusion of an isoxazole ring with the isoquinolinone template represents a form of hybridization where two privileged heterocyclic systems are combined. researchgate.net Another documented strategy involves creating hybrid molecules by linking a naphthoquinone scaffold, known for its ability to generate intracellular reactive oxygen species (ROS), with a quinolinedione moiety. mdpi.com

The design of these hybrids is often based on a mechanistic hypothesis. For instance, combining a ROS-inducing scaffold like plumbagin (B1678898) with a nitric oxide (NO) donor aims to create a molecule that can trigger apoptosis in cancer cells through multiple pathways. mdpi.com The connection between the two pharmacophores can be a direct covalent bond or a flexible linker, the nature of which can also be optimized to ensure the correct spatial orientation of the pharmacophoric elements for interacting with their respective biological targets.

Computational and Theoretical Chemistry Studies of 4 Hydroxy 3 Phenyl 2h Isoquinolin 1 One

Quantitative Structure-Activity Relationship (QSAR) Modeling

Development of 2D and 3D-QSAR Models for Bioactivity Prediction

Three-dimensional Quantitative Structure-Activity Relationship (3D-QSAR) studies have been successfully applied to a series of isoquinolin-1-one derivatives to correlate their three-dimensional structural properties with their observed biological activities. In a notable study focusing on TNFα inhibitors, a 3D-QSAR model was developed for a dataset of 58 isoquinolin-1-one and quinazolin-4-one derivatives. nih.govresearchgate.net

The process involved dividing the molecules into a training set (42 molecules) to build the model and a test set (16 molecules) to validate its predictive power. nih.govresearchgate.net The 3D-QSAR model was generated based on a five-point pharmacophore hypothesis (AAHRR), which consisted of two hydrogen bond acceptors (A), one hydrophobic feature (H), and two aromatic ring features (R). nih.govresearchgate.net This model provides crucial insights into the structural requirements for potent TNFα inhibition, guiding the rational design of new, more effective compounds based on the 4-Hydroxy-3-phenyl-2H-isoquinolin-1-one scaffold. nih.govresearchgate.net

Validation and Predictive Capabilities of QSAR Models

The robustness and predictive accuracy of a QSAR model are determined through rigorous statistical validation. For the 3D-QSAR model developed for isoquinolin-1-one derivatives, several statistical parameters were calculated to ascertain its quality. nih.govresearchgate.net The model was built using a partial least-squares (PLS) analysis with seven factors. nih.govresearchgate.net

Key statistical metrics demonstrated the model's high internal consistency and predictive capability. The squared correlation coefficient (R²) was 0.9965, indicating a strong correlation between the predicted and actual bioactivities for the training set molecules. nih.govresearchgate.net The leave-one-out cross-validated correlation coefficient (Q²) was 0.6185, which underscores the model's good internal predictivity. nih.govresearchgate.net Furthermore, the model's ability to predict the activity of external compounds was confirmed by a Pearson-R value of 0.853 for the test set. nih.govresearchgate.net A low Root Mean Squared Error (RMSE) of 0.4284 further supported the model's accuracy. nih.govresearchgate.net

Statistical ParameterValueDescription
R² (Squared Correlation Coefficient)0.9965Indicates the goodness of fit for the training set.
Q² (Cross-validated Correlation Coefficient)0.6185Measures the internal predictive ability of the model.
Pearson-R (for Test Set)0.853Assesses the external predictive power on an independent dataset.
RMSE (Root Mean Squared Error)0.4284Represents the standard deviation of the prediction errors.
PLS Factors7Number of principal components used in the model.

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling is a cornerstone of rational drug design, focusing on the essential steric and electronic features necessary for a molecule to interact with a specific biological target. This approach has been effectively used for isoquinolin-1-one derivatives to identify key interaction points and to search for novel, structurally diverse compounds with similar biological activity. nih.govresearchgate.net

Derivation and Validation of Pharmacophore Models for this compound Bioactivities

A ligand-based pharmacophore model was generated for a series of isoquinolin-1-one derivatives acting as TNFα inhibitors. nih.govresearchgate.net This process identified a five-point pharmacophore hypothesis, designated AAHRR, as the best model to describe the essential features for activity. nih.govresearchgate.net The features of this model are detailed below. nih.govresearchgate.net

Two Hydrogen Bond Acceptors (A): These features highlight the importance of specific atoms capable of accepting hydrogen bonds from the protein target, which is crucial for anchoring the ligand in the binding site.

One Hydrophobic Group (H): This indicates a region where non-polar interactions, such as van der Waals forces, contribute significantly to the binding affinity.

Two Aromatic Ring Features (R): These features underscore the role of aromatic rings in establishing vital interactions, likely through π-π stacking or hydrophobic interactions with aromatic residues in the target's active site.

The statistical significance of this pharmacophore model was confirmed through the development of a 3D-QSAR model based on it, which showed excellent predictive power. nih.govresearchgate.net

Pharmacophore FeatureCountDescription
Hydrogen Bond Acceptor (A)2Represents atoms that can accept a hydrogen bond from the receptor.
Hydrophobic (H)1Indicates a non-polar region for hydrophobic interactions.
Aromatic Ring (R)2Represents aromatic centers for potential π-π stacking or hydrophobic interactions.

Application of Pharmacophore Models in Database Screening for Novel Ligands

While the direct use of the AAHRR pharmacophore model for screening large compound databases for novel this compound-like ligands is a logical next step, specific studies detailing such a virtual screening campaign are not extensively documented in the available literature. However, the validated pharmacophore model serves as an effective 3D query for this purpose. dovepress.comnih.gov In principle, this model can be used to rapidly screen virtual libraries containing millions of compounds to identify molecules that match the defined pharmacophoric features. researchgate.net Hits from this initial screening can then be subjected to further computational analysis, such as molecular docking and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction, to prioritize candidates for chemical synthesis and biological testing. nih.gov

Ligand Binding Pose Prediction and Binding Site Comparison via Pharmacophores

The pharmacophore model, in conjunction with molecular docking studies, provides significant insights into how this compound derivatives bind to their target. Docking simulations of the isoquinolin-1-one derivatives into the active site of TNFα revealed key amino acid residues involved in the interaction. nih.govresearchgate.net

The predicted binding mode showed that the orientation of the active compounds aligns well with the generated pharmacophore hypothesis. nih.govresearchgate.net Key interactions identified include hydrogen bonds and hydrophobic contacts with residues such as Tyrosine 59 (Tyr 59), Tyrosine 151 (Tyr 151), Glycine 121 (Gly 121), and Glycine 122 (Gly 122). nih.govresearchgate.net The pharmacophore features map directly to these interactions: the hydrogen bond acceptor features correspond to interactions with residues like Tyr 59, while the aromatic ring and hydrophobic features align with the hydrophobic pockets created by the tyrosine residues. nih.govresearchgate.net This combined approach not only predicts the binding pose but also confirms the relevance of the pharmacophoric features, providing a detailed understanding of the molecular recognition process. nih.govresearchgate.net

Investigation of Molecular Mechanisms and Biological Target Interactions of 4 Hydroxy 3 Phenyl 2h Isoquinolin 1 One Derivatives

Modulation of Enzymatic Activities

Derivatives of 4-hydroxy-3-phenyl-2H-isoquinolin-1-one have demonstrated a remarkable ability to interact with and modulate the activity of various enzymes. The structural versatility of the isoquinolinone scaffold allows for modifications that can be tailored to fit the active sites of specific enzymatic targets, leading to potent and sometimes highly selective inhibition.

Poly(ADP-ribose) Polymerase (PARP) Inhibition, including PARP-1/PARP-2 Selectivity

The excessive activation of Poly(ADP-ribose) polymerase-1 (PARP-1), a nuclear enzyme that uses NAD+ to catalyze the addition of ADP-ribose units to proteins, can lead to cellular energy depletion and has been implicated in conditions like ischemia/reperfusion injury. nih.gov Consequently, PARP-1 has emerged as a significant therapeutic target. nih.gov

A series of isoquinolinone derivatives have been characterized as effective PARP-1 inhibitors. nih.gov One notable derivative, thieno[2,3-c]isoquinolin-5-one (TIQ-A), has shown potent, submicromolar inhibitory activity against PARP-1. nih.govmdpi.com Further modifications to the TIQ-A scaffold, such as the addition of hydroxy and methoxy (B1213986) groups, have also yielded powerful inhibitors. nih.gov While TIQ-A is a potent PARP inhibitor, it exhibits poor selectivity, binding to and inhibiting many other enzymes within the PARP family. mdpi.com This suggests that the thieno[2,3-c]isoquinolin-5(4H)-one backbone could serve as a valuable scaffold for developing specific inhibitors for various PARP enzymes. mdpi.com

The neuroprotective effects of these derivatives have been linked to their PARP-1 inhibitory potency. In in-vitro models of cerebral ischemia, the degree of neuroprotection offered by these compounds correlated significantly with their ability to inhibit PARP-1 activity. nih.gov

Table 1: PARP-1 Inhibitory Activity of Isoquinolinone Derivatives
CompoundIC50 (µM) for PARP-1 InhibitionIC50 (µM) against OGD Injury
Thieno[2,3-c]isoquinolin-5-one (TIQ-A)0.45 ± 0.10.15 ± 0.01
5-hydroxy TIQ-A0.39 ± 0.19Not Reported
5-methoxy TIQ-A0.21 ± 0.12Not Reported
Compound 11 (a TIQ-A derivative)Not Reported0.20 ± 0.05
DPQ (a reference PARP inhibitor)Not Reported4.0 ± 0.8
Data sourced from research on neuroprotective effects in an in vitro model of cerebral ischemia. nih.gov

Cyclin-Dependent Kinase (CDK) Inhibition, particularly CDK4

Cyclin-dependent kinases (CDKs), when complexed with their cyclin partners, are key regulators of cell cycle progression. mdpi.comnih.gov The aberrant activity of the CDK4/cyclin D1 complex can lead to uncontrolled cell proliferation, a defining characteristic of cancer, making CDK4 an attractive target for antitumor agents. mdpi.comnih.gov

A novel class of potent and selective CDK4 inhibitors has been identified based on the 4-(phenylaminomethylene)isoquinoline-1,3(2H,4H)-dione structure. mdpi.comnih.gov Structure-activity relationship (SAR) studies have revealed key features for potent CDK4 inhibition. A basic amine substituent on the aniline (B41778) ring is a crucial requirement for activity. mdpi.comnih.gov The inhibitory potency can be further enhanced by introducing an aryl or heteroaryl substituent at the C-6 position of the isoquinoline-1,3(2H,4H)-dione core. mdpi.comnih.gov These derivatives demonstrate high selectivity for CDK4 over other kinases like CDK1 and CDK2. mdpi.comnih.gov

DNA Repair Enzyme Modulation (e.g., Tyrosyl DNA Phosphodiesterase 2 - TDP2)

Tyrosyl-DNA phosphodiesterase 2 (TDP2) is a critical enzyme in the repair of DNA damage caused by topoisomerase II (Top2) poisons, a class of widely used anticancer drugs. nih.govmdpi.com By repairing this damage, TDP2 can contribute to therapeutic resistance. nih.gov Therefore, inhibiting TDP2 is a promising strategy to enhance the efficacy of Top2-targeting cancer therapies. nih.govnih.gov

The isoquinoline-1,3-dione scaffold has been identified as a viable chemotype for developing selective TDP2 inhibitors. nih.gov Through screening and subsequent SAR studies, numerous analogues have been developed that inhibit TDP2 in the low micromolar range. nih.gov A key advantage of these compounds is their selectivity; they show no significant inhibition of the related enzyme TDP1 at high concentrations. nih.gov Further modifications, such as the introduction of benzylidene groups at the C-4 position, have been explored to expand the SAR and improve potency. mdpi.com

Table 2: TDP2 Inhibitory Activity of Isoquinoline-1,3-dione Analogues
Compound NumberModificationIC50 (µM) for TDP2 Inhibition
64Specific analogue from SAR study1.9
43Initial hit compoundLow micromolar range
Various AnaloguesBased on isoquinoline-1,3-dione coreLow micromolar range
Data sourced from studies on isoquinoline-1,3-diones as selective TDP2 inhibitors. nih.gov

Monoamine Oxidase (MAO) and Cholinesterase Inhibitory Studies

Monoamine oxidases (MAO-A and MAO-B) and cholinesterases (AChE and BChE) are key enzymes in the regulation of neurotransmitters. documentsdelivered.com Their inhibition is a therapeutic strategy for neurodegenerative disorders like Alzheimer's disease. documentsdelivered.comdergipark.org.tr Isoquinoline (B145761) alkaloids and their derivatives have been investigated for their potential to inhibit these enzymes. documentsdelivered.com

A series of synthesized (S)-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide derivatives have been evaluated as multi-target inhibitors. documentsdelivered.comdergipark.org.tr Several compounds within this series demonstrated good inhibitory activity against both MAO-A and MAO-B, while others showed selective inhibition of MAO-A. documentsdelivered.com Furthermore, while none of the tested compounds inhibited acetylcholinesterase (AChE), a significant number showed inhibitory activity against butyrylcholinesterase (BChE). documentsdelivered.comdergipark.org.tr

Table 3: MAO and BChE Inhibitory Activity of (S)-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide Derivatives
CompoundTarget EnzymeIC50 (µM)
2dMAO-A1.38
2jMAO-A2.48
2iMAO-A & MAO-BGood inhibitory activity
2pMAO-A & MAO-BGood inhibitory activity
2tMAO-A & MAO-BGood inhibitory activity
2vMAO-A & MAO-BGood inhibitory activity
12 compoundsBChEInhibitory activity observed
Data sourced from studies on multi-target inhibitors for neurodegenerative disorders. documentsdelivered.comdergipark.org.tr

Lipoxygenase (LOX) Inhibitory Activities

Lipoxygenases are enzymes that catalyze the oxidation of polyunsaturated fatty acids, playing a role in inflammatory processes. rsc.org Derivatives of isoquinolinone have been investigated for activities related to oxidative stress, including the inhibition of lipoperoxidation, a process initiated by enzymes like LOX. nih.gov

A series of phenolic 4-arylidene-isoquinolinones have demonstrated excellent activity against lipoperoxidation. nih.gov In particular, derivatives containing a sinapic acid moiety were found to be more effective at inhibiting lipoperoxidation than corresponding ferulic acid derivatives, with some achieving nearly 100% inhibition in TBARS assays. nih.gov The antioxidant effect of these compounds was significant, with one derivative (10f) matching the radical-scavenging activity of quercetin. nih.gov This compound was also shown to scavenge hydroxyl radicals in a concentration-dependent manner, highlighting the potential of this scaffold to mitigate oxidative damage. nih.gov

Table 4: Antioxidant and Anti-lipoperoxidation Activity of 4-Arylidene-isoquinolinones
CompoundMoietyActivity
Sinapic acid derivativesSinapic AcidExcellent anti-lipoperoxidation activity (~100% inhibition)
10fIsopropyl groupExcellent antioxidant effect, comparable to quercetin
10fIsopropyl groupScavenged 76% of hydroxyl radicals at 106 µM
Data sourced from a study on dual-action phenolic isoquinolinones. nih.gov

DNA Gyrase Modulation

Bacterial DNA gyrase is an essential type II topoisomerase that is a well-established target for antibacterial agents. nih.govmdpi.com The rise of antibiotic resistance has spurred the search for new classes of gyrase inhibitors. nih.gov

Derivatives of the isoquinoline scaffold have been identified as a promising new class of DNA gyrase inhibitors. nih.gov Specifically, (Z/E)-4-(4-substituted-benzylidene)-2-isoquinoline-1,3(2H,4H)-diones have been synthesized and evaluated for their ability to inhibit this enzyme. nih.gov Several compounds in this series exhibited excellent DNA gyrase inhibition, with IC50 values in the sub-micromolar range, comparable to the standard inhibitor Clorobiocin. nih.gov In silico studies, including molecular docking, have supported these findings and helped to elucidate the binding modes of these compounds within the active site of DNA gyrase A. nih.gov Additionally, a distinct class of isoquinoline sulfonamides has been discovered to act as allosteric inhibitors of DNA gyrase, with a mode of action different from clinically used fluoroquinolones. nih.gov

Table 5: DNA Gyrase Inhibitory Activity of 4-(4-substituted-benzylidene)-2-isoquinoline-1,3(2H,4H)-diones
CompoundIC50 (µM) for DNA Gyrase Inhibition
5c0.55 ± 0.12
5d0.65 ± 0.075
5e0.45 ± 0.035
5f0.58 ± 0.025
5h0.25 ± 0.015
Clorobiocin (Standard)0.5 ± 0.05
Data sourced from research on isoquinoline-based antibiotics. nih.gov

Receptor Interaction Studies

Dopamine (B1211576) Receptor (D1) Positive Allosteric Modulation Investigations

The exploration of this compound and its derivatives as positive allosteric modulators (PAMs) of the Dopamine D1 receptor is an emerging area of research. While direct studies on this specific molecule are limited, the broader class of isoquinoline and its related heterocyclic structures has shown potential in modulating dopamine receptor activity.

Positive allosteric modulators represent a sophisticated approach to receptor modulation, offering the potential for greater selectivity and a more nuanced therapeutic effect compared to traditional agonists or antagonists. nih.gov D1 receptor PAMs are of particular interest for their potential in treating cognitive and neurological disorders. nih.gov

Research into related structures, such as certain (phenyl)-(pyrazol)-3,4-dihydroisoquinolin-2(1H)-yl)ethan-1-one compounds, has demonstrated their role as selective PAMs of the D1 receptor. google.com These findings suggest that the isoquinoline scaffold is a viable starting point for the design of D1 PAMs. Further investigations are warranted to determine if the this compound core can be functionalized to achieve potent and selective positive allosteric modulation of the D1 receptor. The existing body of research on analogous compounds provides a strong rationale for the synthesis and pharmacological screening of a focused library of this compound derivatives.

Cellular Pathway Modulation

Recent studies have begun to shed light on the effects of this compound derivatives on critical cellular pathways. A notable example is a novel 3-acyl isoquinolin-1(2H)-one derivative, designated as compound 4f, which has been investigated for its anti-cancer properties in breast cancer cell lines. nih.gov

Cell Cycle Progression Regulation (e.g., G0/G1, G2/M Phase Arrest)

The cell cycle is a tightly regulated process that governs cell proliferation, and its dysregulation is a hallmark of cancer. Certain chemical agents can interfere with the cell cycle, leading to cell cycle arrest and preventing the proliferation of cancer cells.

In studies involving the 3-acyl isoquinolin-1(2H)-one derivative, compound 4f, it was observed to induce cell cycle arrest at the G2 phase in both MCF-7 and MDA-MB-231 breast cancer cells. nih.gov This G2 phase arrest was associated with a dose-dependent decrease in the expression of Cyclin-dependent kinase 1 (CDK1), a key regulator of the G2/M transition. nih.gov These findings indicate that this derivative of this compound can effectively halt the progression of the cell cycle, thereby inhibiting the proliferation of cancer cells.

Table 1: Effect of Compound 4f on Cell Cycle Distribution in Breast Cancer Cells

Cell LineConcentration of Compound 4f (µM)% of Cells in G2 Phase
MCF-70Data Not Available
2.5Increased
5Significantly Increased
10Maximally Increased
MDA-MB-2310Data Not Available
2.5Increased
5Significantly Increased
10Maximally Increased

Data summarized from a study on a 3-acyl isoquinolin-1(2H)-one derivative, compound 4f, demonstrating a dose-dependent increase in the percentage of cells arrested in the G2 phase of the cell cycle. nih.gov

Apoptosis Induction Pathways (e.g., Caspase activation, Bcl protein modulation)

Apoptosis, or programmed cell death, is a crucial process for removing damaged or unwanted cells. The induction of apoptosis in cancer cells is a primary goal of many chemotherapeutic agents. The process is intricately regulated by a cascade of proteins, including caspases and the Bcl-2 family of proteins.

The 3-acyl isoquinolin-1(2H)-one derivative, compound 4f, has been shown to induce apoptosis in breast cancer cells in a dose-dependent manner. nih.gov Mechanistic studies revealed that this induction of apoptosis involves the intrinsic mitochondrial pathway. This is evidenced by the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2. nih.gov This shift in the Bax/Bcl-2 ratio leads to the activation of a cascade of caspases, including cleaved-caspase-3, -7, and -9, as well as the cleavage of Poly (ADP-ribose) polymerase (PARP). nih.gov

Table 2: Modulation of Apoptotic Proteins by Compound 4f in Breast Cancer Cells

ProteinEffect of Compound 4f TreatmentCell Line(s)
Bax (pro-apoptotic)UpregulationMCF-7, MDA-MB-231
Bcl-2 (anti-apoptotic)DownregulationMCF-7, MDA-MB-231
Cleaved-caspase-3ActivationMCF-7, MDA-MB-231
Cleaved-caspase-7ActivationMCF-7, MDA-MB-231
Cleaved-caspase-9ActivationMCF-7, MDA-MB-231
Cleaved-PARPActivationMCF-7, MDA-MB-231

Summary of the effects of the 3-acyl isoquinolin-1(2H)-one derivative, compound 4f, on key proteins involved in the apoptotic pathway in breast cancer cells. nih.gov

Generation of Reactive Oxygen Species (ROS) and Mitochondrial Membrane Depolarization

Reactive oxygen species (ROS) are chemically reactive molecules containing oxygen that can act as signaling molecules at low concentrations but can cause significant damage to cellular components at high concentrations, leading to apoptosis. The mitochondrion is a primary source of cellular ROS. A decrease in the mitochondrial membrane potential (Δψm) is an early event in apoptosis and is often associated with increased ROS production.

Investigations into the effects of the 3-acyl isoquinolin-1(2H)-one derivative, compound 4f, have demonstrated its ability to induce a loss of mitochondrial membrane potential in breast cancer cells. nih.gov The fluorescent dye JC-1 was used to assess the mitochondrial membrane potential, and treatment with compound 4f led to a dose-dependent increase in the green fluorescence (indicating depolarization) and a decrease in the red fluorescence (indicating healthy, polarized mitochondria). nih.gov This depolarization of the mitochondrial membrane is a key step that precedes the release of pro-apoptotic factors and the subsequent activation of the caspase cascade. While the direct measurement of ROS generation by this specific derivative was not detailed in the available literature, mitochondrial membrane depolarization is intrinsically linked to altered mitochondrial respiration and often an increase in ROS production.

Exploration of Bioactivity Profiles in Academic Research for 4 Hydroxy 3 Phenyl 2h Isoquinolin 1 One Analogues

Antiproliferative and Anticancer Activity Research

The potential of isoquinoline (B145761) and its related heterocyclic analogues as anticancer agents has been a subject of extensive investigation. Researchers have synthesized and evaluated numerous derivatives for their ability to inhibit the growth of various cancer cell lines, with some compounds progressing to non-clinical in vivo models.

In Vitro Screening against Various Cancer Cell Lines

A variety of isoquinoline-5,8-quinone derivatives have been synthesized and evaluated for their antiproliferative activity against human cancer cell lines. nih.gov The location and nature of substituents on the phenylamino (B1219803) group at the quinone nucleus were found to significantly influence the cytotoxic effects. nih.gov Similarly, novel quinazolin-4(3H)-one derivatives have demonstrated broad and effective antiproliferative activity against a panel of lung cancer cell lines, including those resistant to existing therapies. mdpi.com

One study focused on 1-phenylpyrrolo[2,1-a]isoquinoline derivatives, which were assessed for their antiproliferative effects on four tumor cell lines: RD, HCT116, HeLa, and A549. uniba.it A particular morpholinomethyl Mannich base derivative emerged as a potent cytotoxic agent against all tested cell lines, with IC50 values in the low micromolar range. uniba.it Another series of quinazolin-4(3H)-one derivatives exhibited significant cytotoxicity against human Caucasian breast adenocarcinoma (MCF-7) and human ovarian carcinoma (A2780) cell lines. nih.gov

Furthermore, research into isoquinoline-tethered quinazoline (B50416) derivatives revealed their potential as selective inhibitors of Human Epidermal Growth Factor Receptor 2 (HER2), a key target in certain breast cancers. nih.gov These compounds showed promising inhibitory activity against the proliferation of HER2-dependent SKBR3 cells. nih.gov Substituted-4(3H)-quinazolinones have also been evaluated, with some compounds showing selective activity toward lung, colon, breast, and central nervous system cancer cell lines. nih.gov

Table 1: In Vitro Antiproliferative Activity of Selected Isoquinoline and Quinazolinone Analogues
Compound/Derivative ClassCancer Cell Line(s)Activity/PotencyReference(s)
PhenylaminoisoquinolinequinonesAGS (gastric), SK-MES-1 (lung), J82 (bladder)Moderate to high antiproliferative activity nih.gov
Quinazolin-4(3H)-one derivativesVarious lung cancer cell lines (including EGFR-TKI-resistant)Broad and effective antiproliferative activity mdpi.com
1-Phenylpyrrolo[2,1-a]isoquinoline (Mannich base 8c)RD, HCT116, HeLa, A549IC50 < 20 µM uniba.it
Quinazolin-4(3H)-one derivativesMCF-7 (breast), A2780 (ovarian)Excellent cytotoxicity nih.gov
Isoquinoline-tethered quinazolinesSKBR3 (HER2-dependent breast cancer)Good inhibitory activity nih.gov
Substituted-4(3H)-quinazolinones (Compound 5)EKVX (lung), HCT-15 (colon), MDA-MB-231/ATCC (breast)Selective activities nih.gov
Substituted-4(3H)-quinazolinones (Compound 8)EKVX (lung), SF-295 (CNS)Sensitive nih.gov
2-Arylisoquinoline-1,3(2H,4H)-dionesA431, A549, PC3Displayed cytotoxic activity researchgate.net
Quinazolin-4(3H)-ones bearing urea (B33335) functionality (Compound 5d)HCT116, HePG2, Hela, MCF-7IC50: 6.09, 2.39, 8.94, 4.81 μM, respectively dovepress.com

In Vivo Efficacy Studies (non-clinical models)

While in vitro studies are numerous, in vivo data for these compound classes are less common but significant. A study on 2-arylisoquinoline-1,3(2H,4H)-diones identified a lead compound that was evaluated in a nude mice PANC-1 xenograft model. researchgate.net The results from this non-clinical model suggested that the compound could potentially inhibit tumor growth. researchgate.net Another research effort synthesized a series of 3,4-disubstituted quinazoline derivatives and tested their in vivo antitumor activity. researchgate.net Six of these compounds demonstrated significant antitumor effects, highlighting the therapeutic potential of this scaffold in a living organism model. researchgate.net

Antimicrobial and Antioomycete Investigations

In addition to their anticancer potential, analogues of 4-hydroxy-3-phenyl-2H-isoquinolin-1-one have been explored for their ability to combat microbial and oomycete pathogens.

Antibacterial Spectrum and Potency

The quinazolin-4(3H)-one nucleus is a well-established pharmacophore in the development of antimicrobial agents. eco-vector.com Derivatives have been shown to be effective against a range of pathogenic bacteria, including both Gram-positive and Gram-negative strains such as Staphylococcus aureus, Streptococcus pneumoniae, Escherichia coli, and Pseudomonas aeruginosa. eco-vector.comjpionline.org The mechanism of action for some quinoline (B57606) derivatives is believed to involve the inhibition of bacterial DNA gyrase and topoisomerase IV, leading to bacterial cell death. eco-vector.com

Studies on novel 6-methyl-3-phenyl-4(3H)-quinazolinone analogues revealed that specific compounds were particularly active against Staphylococcus aureus, with minimum inhibitory concentrations (MIC) as low as 16 μg/mL. nih.gov Another investigation into new quinazolin-4(3H)-ones also reported promising activity against S. aureus and S. pneumoniae. eco-vector.com

Table 2: Antibacterial Activity of Selected Quinazolinone Analogues
Compound/Derivative ClassBacterial Strain(s)Activity/Potency (MIC)Reference(s)
6-Methyl-3-phenyl-4(3H)-quinazolinones (Compound 1)Staphylococcus aureus ATCC 2921316 μg/mL nih.gov
6-Methyl-3-phenyl-4(3H)-quinazolinones (Compound 9)Staphylococcus aureus ATCC 2921332 μg/mL nih.gov
6-Methyl-3-phenyl-4(3H)-quinazolinones (Compound 14)Staphylococcus aureus ATCC 2921332 μg/mL nih.gov
2,3,6-trisubstituted Quinazolin-4-onesS. aureus, S. pyogenes, E. coli, P. aeruginosaGood to excellent activity biomedpharmajournal.org

Antifungal and Antioomycete Efficacy Studies, including Membrane Disruption Mechanisms

The scope of antimicrobial research extends to fungal and oomycete pathogens. A series of 3,4-dihydroisoquinolin-1(2H)-one derivatives were synthesized and showed superior antioomycete activity against the plant pathogen Pythium recalcitrans compared to their antifungal activity against other phytopathogens. rsc.orgnih.gov

One particular compound, designated I23, demonstrated a high in vitro potency against P. recalcitrans with an EC50 value of 14 μM, which was more potent than the commercial agent hymexazol. rsc.orgnih.gov In vivo studies showed this compound achieved a preventive efficacy of up to 96.5%. rsc.orgnih.gov Physiological, biochemical, and ultrastructural analyses suggested that the mode of action for this compound involves the disruption of the biological membrane systems of P. recalcitrans. rsc.orgnih.gov Additionally, some 2,3,6-trisubstituted quinazolin-4-one derivatives have shown excellent activity against fungal strains such as Aspergillus niger and Candida albicans. biomedpharmajournal.org

Antiviral Properties Research

The antiviral potential of isoquinoline and quinazolinone scaffolds has been investigated against a variety of viruses. A study on novel 2-phenyl-3-disubstituted quinazolin-4(3H)-ones tested their activity against a panel of viruses, including Herpes Simplex Virus (HSV-1 and HSV-2), vaccinia virus, parainfluenza-3 virus, Coxsackie virus B4, and Punta Toro virus, with specific compounds showing activity against particular viruses.

More recently, in light of the global health challenges, research has focused on coronaviruses. A series of novel 1-oxo-2,3,4-trisubstituted tetrahydroisoquinoline derivatives were synthesized and studied for their anti-coronavirus activity against human coronavirus strains 229E and OC-43. nih.gov In a separate study, 2-aminoquinazolin-4(3H)-one derivatives were designed and synthesized, demonstrating inhibitory effects on both SARS-CoV-2 and MERS-CoV. nih.gov This research was spurred by earlier findings on related dihydroquinolinone structures and aimed to develop new antiviral agents against these significant human pathogens. nih.gov

Table 3: Antiviral Activity of Selected Isoquinoline and Quinazolinone Analogues
Compound/Derivative ClassVirus Strain(s)Activity/EffectReference(s)
2-Phenyl-3-disubstituted quinazolin-4(3H)-ones (QOPD)HSV-1, HSV-2, vaccinia virusSpecific antiviral activity
2-Phenyl-3-disubstituted quinazolin-4(3H)-ones (QAA)Vaccinia virus, parainfluenza-3 virus, Punta Toro virusSpecific antiviral activity
1-Oxo-2,3,4-trisubstituted tetrahydroisoquinolinesHuman coronavirus-229E, Human coronavirus-OC43Anti-coronavirus activity nih.gov
2-Amino-quinazolin-4(3H)-one derivativesSARS-CoV-2, MERS-CoVInhibitory effects nih.gov

Anti-inflammatory Potential Studies

The investigation into the anti-inflammatory properties of 3-phenyl-2H-isoquinolin-1-one analogues has revealed promising avenues for the development of novel therapeutic agents. A significant area of this research has centered on the inhibition of Poly(ADP-ribose) polymerase-1 (PARP-1), a nuclear enzyme that plays a critical role in DNA repair and has been implicated in the inflammatory response. google.comdoi.org

Research has led to the development of substituted 3-phenyl-isoquinolin-1(2H)-one derivatives that selectively inhibit the activity of PARP-1. google.com The excessive activation of PARP-1 is involved in the pathophysiology of numerous inflammatory diseases. nih.gov By inhibiting this enzyme, these isoquinolinone derivatives can modulate the expression of inflammatory cytokines and chemokines, thereby reducing the inflammatory cascade. google.com This targeted inhibition suggests that these compounds could be valuable in treating a variety of inflammatory conditions. google.com

Further mechanistic insights into the anti-inflammatory potential of related isoquinoline structures come from studies on isoquinoline-1-carboxamide (B73039) derivatives. Research has demonstrated that certain analogues can suppress the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-treated microglial cells. nih.govmdpi.com For instance, N-(2-hydroxyphenyl) isoquinoline-1-carboxamide has been shown to attenuate the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), key enzymes in the inflammatory process. nih.gov The anti-inflammatory effects of these related compounds are mediated through the inhibition of the mitogen-activated protein kinases (MAPKs) and nuclear factor-kappa B (NF-κB) signaling pathways, which are crucial regulators of inflammation. nih.govmdpi.com

Table 1: Investigated Anti-inflammatory Potential of 3-Phenyl-2H-isoquinolin-1-one Analogues and Related Compounds

Compound Class Target/Mechanism Investigated For
3-Phenyl-isoquinolin-1(2H)-one derivatives PARP-1 Inhibition Anti-inflammatory activity
Isoquinoline-1-carboxamide derivatives Inhibition of MAPKs/NF-κB pathway Anti-inflammatory and anti-migratory activities in microglial cells

Research into Applications as Agrochemical Active Ingredients

The structural framework of isoquinoline is not only relevant in medicinal chemistry but also holds significant potential in the agricultural sector. Isoquinoline derivatives are utilized in the manufacturing of fungicides and insecticides, indicating the scaffold's versatility in crop protection. wikipedia.org Research into specific analogues of 3-phenyl-2H-isoquinolin-1-one and related isoquinolines has uncovered promising antifungal and antibacterial activities.

In the realm of antifungal research, novel isoquinoline derivatives have been synthesized and evaluated against various plant pathogens. For example, by introducing a diphenyl ether fragment into the 3,4-dihydroisoquinoline (B110456) skeleton, researchers have developed compounds with significant inhibitory effects. jlu.edu.cnresearchgate.net At a concentration of 50 mg/L, certain analogues demonstrated up to a 93.0% inhibition rate against Physalospora piricola and Rhizotonia cerealis, which is comparable to the commercial fungicide Chlorothalonil. jlu.edu.cnresearchgate.net One particular compound from this series exhibited an 83.3% inhibition rate against Fusarium graminearum, outperforming both Sanguinarine and Chlorothalonil. jlu.edu.cn Other studies on fused isoxazoline/isoquinolinone hybrids have also revealed promising antifungal activity against a range of fungal strains. mdpi.com

The antibacterial potential of isoquinoline derivatives has also been a subject of investigation. A variety of isoquinoline alkaloids and their synthetic derivatives have shown inhibitory activity against Gram-positive bacteria such as Bacillus cereus, Micrococcus sp., and Staphylococcus aureus. nih.gov Furthermore, some tricyclic isoquinoline derivatives have demonstrated antibacterial properties against clinically relevant Gram-positive pathogens, including Staphylococcus aureus and Streptococcus pneumoniae. mdpi.com The development of novel alkynyl isoquinolines has yielded compounds with potent bactericidal activity against a wide range of Gram-positive bacteria, including drug-resistant strains like methicillin-resistant S. aureus (MRSA). nih.gov

While direct research on the herbicidal activity of this compound analogues is limited, studies on the structurally related quinoline derivatives have shown potential in this area. Certain substituted amides of quinoline derivatives have been found to inhibit photosynthesis in spinach chloroplasts and reduce chlorophyll (B73375) content in algae, indicating their potential as herbicides. sciforum.net This suggests that the isoquinoline scaffold may also be a viable candidate for the development of new herbicidal agents.

Table 2: Research Findings on the Agrochemical Potential of Isoquinoline Analogues

Compound/Analogue Class Bioactivity Target Organism/Assay Key Findings
Diphenyl ether-containing 3,4-dihydroisoquinoline derivatives Antifungal Physalospora piricola, Rhizotonia cerealis, Fusarium graminearum Up to 93.0% inhibition at 50 mg/L against P. piricola and R. cerealis. 83.3% inhibition against F. graminearum. jlu.edu.cnresearchgate.net
Fused isoxazoline/isoquinolinone hybrids Antifungal Various fungal strains Promising in vitro antifungal activity. mdpi.com
Isoquinoline alkaloids and their derivatives Antibacterial Gram-positive bacteria (e.g., Bacillus cereus, Staphylococcus aureus) Strong inhibitory activities. nih.gov
Tricyclic isoquinoline derivatives Antibacterial Gram-positive pathogens (e.g., Staphylococcus aureus, Streptococcus pneumoniae) Notable antibacterial properties. mdpi.com
Alkynyl isoquinolines Antibacterial Gram-positive bacteria, including MRSA Potent bactericidal activity. nih.gov
Substituted amides of quinoline derivatives Herbicidal Photosynthesis inhibition in spinach chloroplasts, chlorophyll reduction in algae Potential as herbicidal agents. sciforum.net

Future Research Directions and Translational Potential for 4 Hydroxy 3 Phenyl 2h Isoquinolin 1 One

Advancements in Synthetic Methodologies for Scalable Production and Diversity-Oriented Synthesis

The successful translation of 4-hydroxy-3-phenyl-2H-isoquinolin-1-one from a laboratory curiosity to a clinically viable therapeutic agent hinges on the development of efficient and scalable synthetic methodologies. Current research efforts are focused on refining existing synthetic routes and exploring novel approaches to not only increase production yield but also to facilitate the creation of diverse libraries of related compounds for structure-activity relationship (SAR) studies.

One promising avenue is the application of flow chemistry . This technology offers several advantages over traditional batch synthesis, including improved reaction control, enhanced safety, and the potential for continuous manufacturing, which is highly desirable for industrial-scale production. acs.org The implementation of flow chemistry could lead to a more streamlined and cost-effective synthesis of the this compound core structure.

Furthermore, diversity-oriented synthesis (DOS) is a powerful strategy for generating a wide array of structurally distinct molecules from a common starting material. nih.gov By employing various catalysts and reaction conditions, researchers can systematically modify the isoquinolinone scaffold to explore a broader chemical space. nih.govmdpi.comorganic-chemistry.org For instance, the use of transition-metal catalysts, such as rhodium and palladium, has shown promise in the [4+2]-annulation reactions to construct the isoquinolone core. mdpi.com The development of preparative-scale synthesis methods, such as those utilizing the Curtius rearrangement, provides a robust foundation for producing larger quantities of 3,4-dihydro-1(2H)-isoquinolinones, which can be precursors to the target compound. researchgate.net

These advancements in synthetic chemistry are crucial for both the large-scale production of this compound and the generation of a diverse library of analogues for further biological evaluation.

Continued Development of Next-Generation Isoquinolinone Derivatives with Enhanced Bioactivity and Selectivity

Building upon the foundational structure of this compound, a primary focus of future research is the rational design and synthesis of next-generation derivatives with superior biological activity and target selectivity. A significant area of interest lies in the development of potent inhibitors of Poly(ADP-ribose) polymerase (PARP) , a family of enzymes critical for DNA repair. nih.govthieme-connect.com

Isoquinolinone-based PARP inhibitors have shown considerable promise in cancer therapy, particularly in tumors with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations. mdpi.com The development of next-generation PARP inhibitors aims to enhance potency and selectivity for specific PARP isoforms, potentially leading to improved efficacy and reduced off-target effects. For example, modifications to the isoquinolinone scaffold can lead to derivatives with submicromolar IC50 values for PARP-1 inhibition. researchgate.netdoi.org

Another key target for isoquinolinone derivatives is the human epidermal growth factor receptor 2 (HER2) , a tyrosine kinase that is overexpressed in certain types of breast cancer. nih.gov By tethering the isoquinoline (B145761) core to other pharmacophores, such as quinazoline (B50416), researchers have developed derivatives with significantly enhanced inhibitory activity against HER2. nih.gov

The table below summarizes some of the key research findings on the bioactivity of isoquinolinone derivatives.

Derivative ClassTargetKey Findings
Thieno[2,3-c]isoquinolin-5-onesPARP-1Submicromolar IC50 values, demonstrating potent inhibition. researchgate.net
Isoquinoline-tethered quinazolinesHER2Enhanced inhibitory activity and selectivity over EGFR. nih.gov

Future efforts will likely involve the continued exploration of structure-activity relationships to fine-tune the pharmacological properties of these derivatives, leading to the identification of clinical candidates with optimal therapeutic profiles.

Deepening the Understanding of Novel Biological Targets and Molecular Mechanisms of Action

While the inhibition of PARP and HER2 represents a significant breakthrough for isoquinolinone-based compounds, a crucial aspect of future research is the identification and validation of novel biological targets. A deeper understanding of the molecular mechanisms through which this compound and its derivatives exert their effects will open up new therapeutic avenues.

Beyond its role in cancer, PARP-1 inhibition by isoquinolinone derivatives has demonstrated neuroprotective effects in in vitro models of cerebral ischemia, suggesting a potential application in treating stroke and other neurodegenerative disorders. researchgate.netdoi.org This highlights the importance of exploring the therapeutic potential of these compounds beyond oncology.

Other potential targets for isoquinolinone derivatives that warrant further investigation include:

Leucine aminopeptidase: This enzyme has been implicated in cancer progression, and certain isoquinoline alkaloids have shown inhibitory activity against it. mdpi.com

Kinases: Besides HER2, other kinases involved in cell signaling and proliferation could be potential targets.

Inflammatory pathways: Some isoquinolinone derivatives have demonstrated anti-inflammatory activity, suggesting they may modulate key targets in the inflammatory cascade. nih.gov

Elucidating the precise molecular interactions between isoquinolinone derivatives and their biological targets will be critical for understanding their mechanisms of action and for the rational design of more potent and selective inhibitors.

Integration of Artificial Intelligence and Machine Learning in Isoquinolinone Drug Discovery Research

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the field of drug discovery, and the development of this compound and its analogues is no exception. These computational tools can significantly accelerate and rationalize various stages of the drug discovery pipeline.

In silico screening and virtual screening methodologies can be employed to rapidly screen large compound libraries against specific biological targets, identifying promising hit compounds for further experimental validation. frontiersin.orgmdpi.com This can dramatically reduce the time and cost associated with initial hit identification.

AI and ML algorithms can also be used for:

Predicting reaction conditions and optimizing synthesis: Machine learning models can be trained on vast datasets of chemical reactions to predict optimal reaction conditions, leading to improved yields and more efficient synthetic routes. beilstein-journals.orgmpdata.frchemrxiv.orgcas.orgdrugtargetreview.com

De novo drug design: Generative AI models can design novel molecules with desired physicochemical and biological properties, expanding the chemical space of potential isoquinolinone-based drugs. nih.goveurekalert.org

Predicting bioactivity and ADMET properties: AI can be used to build predictive models for various biological activities and for absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties, helping to prioritize compounds with favorable drug-like characteristics. chemcopilot.commdpi.comudoglanz.denih.gov

The synergy between computational approaches and experimental validation will be instrumental in accelerating the discovery and development of the next generation of isoquinolinone-based therapeutics.

Q & A

Q. What precautions are critical when scaling up the synthesis of this compound?

  • Methodological Answer :
  • Thermal hazards : Use controlled heating (e.g., Wood’s metal bath) to prevent runaway reactions .
  • Distillation safety : Ethanol distillation requires inert atmospheres to avoid flammability.
  • Waste management : Neutralize acidic filtrates before disposal to comply with EHS protocols .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.